molecular formula C14H20N2O3 B11811349 tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11811349
M. Wt: 264.32 g/mol
InChI Key: ZGRKXSBKPWSPIG-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, a widely used strategy in organic synthesis to modulate reactivity and improve the pharmacokinetic properties of drug candidates . The 2-oxo-1,2-dihydropyridin (2-pyridone) moiety is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and participate in key molecular interactions . The integration of these two heterocyclic systems makes this reagent a valuable intermediate for the synthesis of complex molecules. Researchers can leverage this compound in the development of protease inhibitors, kinase inhibitors, and other therapeutically relevant targets. The Boc protecting group offers excellent versatility, as it can be readily removed under mild acidic conditions to reveal a secondary amine, enabling further functionalization and diversification of the molecular core . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 2-(2-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-11(16)10-6-4-8-15-12(10)17/h4,6,8,11H,5,7,9H2,1-3H3,(H,15,17)

InChI Key

ZGRKXSBKPWSPIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=CNC2=O

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Functionalization

StepReagents/ConditionsKey IntermediateYield (%)
1Boc₂O, DMAP, DCMBoc-pyrrolidine85–92
2HATU, DIPEA, DMFAmide derivative78–84
3HCl/dioxane, refluxCyclized product65–72

Reductive Amination Approaches

Reductive amination offers an alternative route to introduce the dihydropyridinone fragment:

  • Condensation : 3-Aminopyridine-2(1H)-one is condensed with pyrrolidine-1-carboxylate aldehyde using titanium(IV) isopropoxide as a Lewis acid.

  • Reduction : Sodium cyanoborohydride reduces the imine intermediate in methanol at 0°C, yielding the secondary amine.

  • Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, followed by neutralization with aqueous sodium bicarbonate.

This method avoids harsh cyclization conditions but requires precise stoichiometric control to prevent over-reduction.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables rapid parallel synthesis of this compound derivatives:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected pyrrolidine carboxylic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Dihydropyridinone Assembly : On-resin cyclization is achieved using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in DMF.

  • Cleavage : The product is cleaved from the resin using 95% TFA in water, yielding the target compound with >90% purity.

This method supports the generation of compound libraries for structure-activity relationship (SAR) studies.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods to improve sustainability:

  • Mechanochemical Synthesis : Ball milling Boc-protected pyrrolidine with 3-bromo-2(1H)-pyridinone in the presence of potassium carbonate achieves coupling without solvents.

  • Photocatalytic Cyclization : Visible-light-mediated cyclization using iridium-based photocatalysts (e.g., Ir(ppy)₃) converts propargyl amines to dihydropyridinones under mild conditions.

These methods reduce waste and energy consumption while maintaining yields comparable to traditional approaches (70–82%).

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • HPLC-MS : Purity (>98%) and molecular weight (264.32 g/mol) confirmed via reverse-phase C18 column with electrospray ionization.

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 3.45–3.60 (m, 4H, pyrrolidine), 6.32 (d, J = 7.2 Hz, 1H, pyridinone).

    • ¹³C NMR : 155.8 ppm (C=O, Boc), 169.4 ppm (C=O, pyridinone) .

Chemical Reactions Analysis

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of tert-butyl-protected pyrrolidine-pyridine hybrids. Below is a detailed comparison with key analogs:

Structural Analogues with Pyridine Modifications

Compound Key Structural Features Molecular Weight (g/mol) Key Differences
tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate (Target) Pyrrolidine fused to 2-oxo-1,2-dihydropyridine; tert-butyl ester ~295.3 (estimated) Reference compound for comparison.
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Halogenated pyridine (Br, I); ether linkage to pyrrolidine 483.14 Bulky halogen substituents increase steric hindrance and alter reactivity .
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Methoxy and bromo substituents on pyridine; ether linkage 387.27 Methoxy group enhances electron density, influencing nucleophilic substitution .
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate () Tetrahydroquinazolinone fused to pyrrolidine; stereospecific (S-configuration) 317.4 Bicyclic quinazolinone moiety increases planarity and potential for π-stacking .
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate () 2-Oxo-dihydropyridine with benzyl carbamate ~232.2 (estimated) Lack of pyrrolidine and tert-butyl groups reduces steric protection .

Biological Activity

tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1352511-53-5
  • Molecular Formula : C₁₄H₂₀N₂O₃
  • Molecular Weight : 264.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The compound is believed to exhibit:

  • Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial for metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Biological Activity Description References
AntioxidantScavenges free radicals, reducing oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines.
AntimicrobialExhibits activity against various bacterial strains.
Enzyme inhibitionPotentially inhibits enzymes linked to metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antioxidant Studies :
    • A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • Research indicated that tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine inhibited the production of pro-inflammatory cytokines in cellular models, highlighting its potential in treating inflammatory conditions .
  • Antimicrobial Activity :
    • The compound showed promising results against several bacterial strains in antimicrobial assays, suggesting its utility in developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate coupling reactions. Optimization includes adjusting temperature gradients, catalyst concentrations, and purification via column chromatography. For example, tert-butyl-protected intermediates are often synthesized under anhydrous conditions to prevent hydrolysis .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, followed by ORTEP-3 for visualizing thermal ellipsoids and molecular packing. High-resolution data (≤1.0 Å) is critical for accurate refinement of the dihydropyridinone ring conformation and hydrogen-bonding networks .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR (to confirm substituent positions and stereochemistry), HRMS (for molecular weight verification), and IR (to identify carbonyl stretches at ~1700 cm1^{-1}). Cross-validation with computational NMR predictions (e.g., DFT calculations) helps resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers address contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Ensure sample purity via HPLC or TLC. If discrepancies persist, employ higher-field NMR instruments (≥600 MHz) for enhanced resolution. Cross-reference with X-ray crystallographic data to confirm stereoelectronic effects influencing chemical shifts. For example, dihedral angle variations in the pyrrolidine ring may explain unexpected splitting patterns .

Q. What strategies are effective in studying the compound's bioactivity against viral proteases like SARS-CoV-2 Mpro?

  • Methodological Answer : Conduct co-crystallization assays with SARS-CoV-2 Mpro (PDB: 6Y2F/6Y2G) to analyze binding interactions. Use SHELX-refined structures to identify key hydrogen bonds between the dihydropyridinone oxygen and protease active-site residues (e.g., His41). Follow up with enzymatic inhibition assays (IC50_{50}) to quantify potency .

Q. How can synthetic modifications to the pyrrolidine or pyridine rings enhance structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce halogen substituents (e.g., bromo or iodo groups) at the pyridine C5 position to modulate steric and electronic profiles. For example, tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1228665-81-3) shows altered binding kinetics in protease assays .

Q. What computational tools are recommended for modeling the compound's interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution crystal structures (from SHELX-refined PDB entries) to predict binding poses. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability of the ligand-protein complex over nanosecond timescales .

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